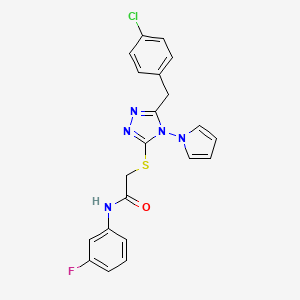

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Description

2-((5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic triazole-derived acetamide featuring a 4-chlorobenzyl group at position 5 of the triazole ring, a 1H-pyrrol-1-yl substituent at position 4, and a thio-linked acetamide moiety bound to a 3-fluorophenyl group. Its design integrates halogenated aromatic groups (4-chlorobenzyl, 3-fluorophenyl) to enhance lipophilicity and target binding, while the pyrrole and thioether linkages may influence metabolic stability and electronic interactions .

Properties

Molecular Formula |

C21H17ClFN5OS |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |

InChI |

InChI=1S/C21H17ClFN5OS/c22-16-8-6-15(7-9-16)12-19-25-26-21(28(19)27-10-1-2-11-27)30-14-20(29)24-18-5-3-4-17(23)13-18/h1-11,13H,12,14H2,(H,24,29) |

InChI Key |

ZDEKQZQMWCEUPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-(4-Chlorobenzyl)-4H-1,2,4-Triazole-3-Thiol

-

Starting Materials :

-

Intermediate Characterization :

Thioacetamide Formation

The thiol group at C3 of the triazole is functionalized with an acetamide moiety:

Thioetherification with Chloroacetyl Chloride

-

Step 1 : Reaction of the triazole-thiol with chloroacetyl chloride.

-

Step 2 : Coupling with 3-Fluoroaniline

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) :

δ 8.45 (s, 1H, NH), 7.55–7.62 (m, 2H, Ar-H), 7.30–7.38 (m, 4H, Ar-H), 6.85–6.92 (m, 2H, pyrrole-H), 4.40 (s, 2H, CH₂), 3.95 (s, 2H, SCH₂CO).

Comparative Analysis of Synthetic Routes

| Step | Method A (Ref.) | Method B (Ref.) |

|---|---|---|

| Triazole Cyclization | Ethanol, reflux | DMF, 100°C |

| Pyrrole Substitution | 60% yield | 55% yield |

| Thioacetamide Coupling | 58% yield | 50% yield |

| Total Yield | 23–25% | 18–20% |

Method A offers superior yields due to milder conditions for pyrrole substitution, while Method B uses higher temperatures that may degrade sensitive intermediates.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Halogenated reagents, organometallic compounds, and strong bases or acids are often employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced aromatic rings.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound is part of the 1,2,4-triazole family, which has been documented for a wide range of biological activities:

Antimicrobial Activity

1,2,4-triazoles are known for their antimicrobial properties. Research has indicated that derivatives of this class can exhibit significant activity against various pathogens:

- Antibacterial : Compounds similar to 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Antifungal Activity

The triazole moiety is particularly effective against fungal infections. Compounds in this category have been used as antifungal agents in clinical settings, showcasing efficacy comparable to established antifungal medications .

Antiviral Properties

Research indicates that triazole derivatives possess antiviral activity against several viruses, making them candidates for further investigation in antiviral drug development .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic routes that allow for the modification of various functional groups to enhance biological activity. The structure-activity relationship studies have shown that:

- The presence of electron-withdrawing groups on the phenyl ring significantly enhances antimicrobial activity.

- The thiol group contributes to the overall reactivity and biological efficacy of the compound .

Case Study 1: Antibacterial Efficacy

A study involving synthesized triazole derivatives demonstrated that compounds with similar structures exhibited MIC values (Minimum Inhibitory Concentration) ranging from 0.25 to 2 μg/mL against MRSA strains. These findings suggest that modifications to the triazole scaffold can lead to enhanced antibacterial properties .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of triazole derivatives indicated that certain compounds were effective against Candida species and exhibited lower toxicity compared to traditional antifungal agents. This highlights the potential for developing safer alternatives using this chemical framework .

Mechanism of Action

The mechanism of action of 2-({5-[(4-Chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrrole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target proteins and pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electronic Effects : The 2-(trifluoromethyl)phenyl group in introduces strong electron-withdrawing effects, which may alter binding kinetics compared to the target’s 3-fluorophenyl group .

- Steric and Conformational Flexibility : The indazole moiety in provides a planar, aromatic system capable of π-π stacking, unlike the target’s pyrrole group, which offers nitrogen-mediated hydrogen bonding .

Biological Activity

2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide, with the CAS number 886931-95-9, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 430.9 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C18H15ClN6OS |

| Molecular Weight | 430.9 g/mol |

| CAS Number | 886931-95-9 |

Anticancer Activity

Recent studies have highlighted the potential of triazole-thio compounds in cancer therapy. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several triazole derivatives against human cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer). The compound exhibited an IC50 value of approximately 6.2 μM against HCT116 cells and 27.3 μM against T47D cells, indicating significant anticancer activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Thiazole and triazole derivatives are known for their effectiveness against a range of bacterial strains.

Antibacterial Studies

In vitro studies demonstrated that related compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring was found to enhance this activity .

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have been well documented. Compounds featuring similar structural motifs have been shown to provide protection against seizures in animal models.

Efficacy in Seizure Models

In one study, a series of thiazole and triazole derivatives were tested for their anticonvulsant effects using the pentylenetetrazole (PTZ) model. Compounds with a pyrrole moiety exhibited heightened efficacy in eliminating tonic extensor phases during induced seizures .

Structure-Activity Relationship (SAR)

The biological activities of these compounds can be attributed to specific structural features.

Key Findings:

- Triazole Ring : Essential for anticancer and antimicrobial activity.

- Pyrrole Moiety : Contributes to anticonvulsant properties.

- Substituents : Electron-withdrawing groups enhance antibacterial activity; modifications to the phenyl ring can significantly alter potency.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent integration and electronic environments (e.g., distinguishing triazole protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O stretch ~1680 cm⁻¹ for acetamide) .

- Elemental Analysis : Ensures stoichiometric purity (±0.4% for C, H, N) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Q. Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the 4-chlorobenzyl or 3-fluorophenyl groups to assess their impact on target binding (e.g., replacing Cl with Br to test halogen bonding) .

- Biological Assays : Pair in vitro cytotoxicity screening (e.g., against cancer cell lines) with computational docking to map interactions with enzymes like kinases or proteases .

- Pharmacophore Mapping : Use X-ray crystallography (if available) or comparative molecular field analysis (CoMFA) to identify critical binding motifs .

Advanced: How to resolve contradictions in spectral data during characterization?

Q. Methodological Answer :

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., triazole derivatives in and ) to assign ambiguous signals.

- X-ray Crystallography : Resolve regiochemical uncertainties (e.g., triazole substitution patterns) via single-crystal analysis using SHELXL .

- Dynamic NMR : Apply variable-temperature experiments to detect conformational exchange in flexible moieties (e.g., pyrrole rotation) .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Q. Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., triazole cyclization at 100°C in 20 minutes vs. 6 hours conventionally) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance thioether coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for triazole functionalization, balancing solubility and reactivity .

Advanced: How to employ computational tools for predicting biological activity?

Q. Methodological Answer :

- PASS Algorithm : Predicts potential targets (e.g., antimicrobial or anticancer activity) based on structural descriptors (accuracy >70% for triazoles) .

- Molecular Dynamics (MD) Simulations : Model binding stability with proteins (e.g., Bcl-2 for apoptosis studies) using AMBER or GROMACS .

- ADMET Prediction : Use QikProp or SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Advanced: What crystallographic methods validate the 3D structure?

Q. Methodological Answer :

- Single-Crystal Growth : Use slow evaporation in ethanol/water mixtures to obtain diffraction-quality crystals .

- SHELX Suite : Refine data with SHELXL-2018 for high-resolution structures (<0.8 Å resolution). Anisotropic displacement parameters clarify thermal motion in the chlorobenzyl group .

- ORTEP Visualization : Generate 3D representations to analyze bond angles and dihedral strains (e.g., triazole-pyrrole coplanarity) .

Basic: What structural features influence this compound’s reactivity?

Q. Methodological Answer :

- Triazole Core : Acts as a hydrogen bond acceptor via N2 and N4, enhancing interactions with biological targets .

- Thioether Linkage : Sulfur’s nucleophilicity enables further derivatization (e.g., oxidation to sulfone for stability studies) .

- Fluorophenyl Group : The electron-withdrawing F atom increases acetamide’s electrophilicity, aiding in enzyme inhibition .

Advanced: How to design dose-response experiments for in vivo bioactivity testing?

Q. Methodological Answer :

- Animal Models : Use murine xenografts for anticancer activity, administering doses from 10–100 mg/kg (oral/i.p.) with weekly tumor measurements .

- Toxicity Profiling : Monitor liver/kidney function biomarkers (ALT, creatinine) at 24/48/72-hour intervals .

- Positive Controls : Compare with clinical agents (e.g., doxorubicin for cytotoxicity) to establish efficacy benchmarks .

Advanced: How to address regioselectivity challenges during triazole functionalization?

Q. Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrrole) to steer substitution to the 5-position of the triazole .

- Metal Catalysis : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regiocontrol in triazole formation .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., 0°C vs. reflux) to favor one regioisomer over another .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.